Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-10(13(19)20-2)7-18-12(8)9-5-3-4-6-11(9)14(15,16)17/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIGQHYWJMGCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C(=O)OC)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129937 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880778-75-6 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880778-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the pyrrole ring using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine-substituted compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit promising anticancer properties. Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate has been investigated for its potential to inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells and disrupting cellular signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and effectiveness against specific cancer types.
Antimicrobial Properties
Research has shown that compounds containing pyrrole structures can possess antimicrobial activity. This compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. The presence of the trifluoromethyl group may contribute to increased potency compared to non-fluorinated analogs.
Material Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of advanced polymers. Its unique structure allows for the development of materials with tailored properties, such as enhanced thermal stability and chemical resistance. Research into polymer composites incorporating this pyrrole derivative is ongoing, focusing on applications in coatings and electronic devices.
Conductive Materials
Pyrrole derivatives are known for their conductive properties when polymerized. This compound can be utilized in the formation of conductive polymers, which are essential in the development of flexible electronics and sensors.
Agrochemicals
Pesticide Development
The compound has potential applications in agrochemicals, particularly as a precursor for developing novel pesticides. Its structural characteristics may enhance the effectiveness of active ingredients against pests while minimizing environmental impact. Ongoing research aims to optimize formulations that leverage this compound's properties for improved pest control.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; disrupts signaling |
| Antimicrobial agents | Effective against bacteria and fungi | |
| Material Science | Polymer synthesis | Enhanced thermal stability; tailored properties |
| Conductive materials | Essential for flexible electronics | |
| Agrochemicals | Pesticide development | Improved pest control; reduced environmental impact |
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrrole derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting further development as a therapeutic agent.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute demonstrated the successful incorporation of this compound into polymer matrices. The resultant materials displayed enhanced electrical conductivity and thermal stability, making them suitable for use in advanced electronic applications.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural and functional similarities to other pyrrole derivatives allow for comparative analysis of substituent impacts on physicochemical and biological properties. Key analogues include:
2.1.1 Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Structure : Lacks the 5-(2-(trifluoromethyl)phenyl) group but retains the trifluoromethyl and ester substituents.
- Synthesis : Prepared via similar routes to the target compound, emphasizing pyrrole ring functionalization .
- Pharmacological Relevance : Pyrrole derivatives with trifluoromethyl groups are associated with antitumor and anti-inflammatory activities, though the absence of the phenyl group may reduce steric bulk and alter target binding .
2.1.2 1-(2-Hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic Acid
- Structure : Replaces the methyl ester with a carboxylic acid and introduces a hydroxyethyl group at the 1-position.
- Physicochemical Properties :
2.1.3 CS-3150 [(5P)-1-(2-Hydroxyethyl)-N-[4-(methanesulfonyl)phenyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide]
- Structure : Features a carboxamide linkage and methanesulfonylphenyl group instead of the ester.
- Biological Relevance : As a selective mineralocorticoid receptor blocker, the carboxamide and sulfonyl groups enhance binding specificity to target receptors, highlighting the importance of polar substituents in pharmacological activity .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on substituent contributions.
Crystallographic and Structural Analysis
- Target Compound: No crystallographic data is available in the provided evidence. However, tools like Mercury CSD (for visualizing intermolecular interactions) and SHELXL (for refinement) are widely used for analogous pyrrole derivatives .
- Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate : Structural studies confirm planar pyrrole rings and weak hydrogen bonding, typical of ester-containing heterocycles .
Biological Activity
Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole derivatives class, recognized for its diverse biological activities. This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and potential interactions with biological targets. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.
- Molecular Formula : C15H14F3NO2
- Molecular Weight : 297.27 g/mol
- CAS Number : 880778-75-6
The compound's structure is characterized by the following:
- A pyrrole ring that can engage in hydrogen bonding.
- A trifluoromethyl group that increases lipophilicity, facilitating cell membrane penetration.
The mechanism of action for this compound involves:
- Interaction with Enzymes and Receptors : The trifluoromethyl group enhances binding affinity to various biological targets.
- Stabilization of Binding : The pyrrole ring participates in π-π interactions, promoting stability in binding to its targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 3.12 - 12.5 μg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity positions it as a potential therapeutic agent for inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties:
| Cell Line | IC50 (μg/mL) |
|---|---|
| Jurkat (T-cell leukemia) | <10 |
| HT29 (colon cancer) | <10 |
These results suggest that the compound could be effective against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro studies on Jurkat and HT29 cell lines demonstrated that the compound induced apoptosis, suggesting a mechanism involving cell cycle arrest and programmed cell death.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate?
Answer:
The synthesis typically involves a multi-step approach:
Pyrrole Core Formation : A Paal-Knorr or Hantzsch pyrrole synthesis can be employed. For example, cyclocondensation of β-ketoesters with amines or ketones under acidic conditions (e.g., acetic acid) .
Substitution : Introduce the 2-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution, depending on precursor availability.
Esterification : Methyl ester formation using methanol under acidic catalysis (e.g., H₂SO₄) or via reaction with methyl iodide in the presence of a base.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product.
Reference : Similar protocols for pyrrole-3-carboxylate derivatives are detailed in ethyl ester analogs .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Answer:
- 1H/13C NMR : Focus on the pyrrole NH proton (δ ~12-13 ppm, broad singlet) and ester methyl group (δ ~3.7-3.9 ppm). The trifluoromethyl group’s electronic effects deshield adjacent aromatic protons .
- IR Spectroscopy : Confirm ester C=O stretching (~1700 cm⁻¹) and pyrrole N-H stretching (~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of COOCH₃).
Reference : ESIMS data for structurally related pyrrole esters show [M+H]+ peaks in the 350-450 m/z range .
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Answer:
- Single-Crystal XRD : Use SHELXL for refinement to determine bond lengths, angles, and hydrogen bonding patterns. For example, the trifluoromethyl group’s geometry (C-F bond lengths ~1.33 Å) and planarity of the pyrrole ring can be validated .
- Disorder Handling : Apply PART instructions in SHELXL to model disordered trifluoromethyl groups or solvent molecules.
- Validation Tools : Use PLATON or CheckCIF to assess data quality (e.g., R-factor < 5%, reasonable ADP values).
Reference : Crystal structure studies of ethyl pyrrole carboxylates highlight challenges in modeling hydrogen bonding and disorder .
Advanced: How should researchers address contradictory data between computational (DFT) and experimental NMR chemical shifts?
Answer:
Solvent Effects : Simulate shifts using polarizable continuum models (e.g., IEF-PCM for DMSO-d6) to account for solvent-induced shifts .
Tautomerism : Compare DFT models of possible tautomers (e.g., NH-pyrrole vs. keto-enol forms) with experimental data.
Dynamic Effects : Include nuclear Overhauser effects (NOE) or variable-temperature NMR to detect conformational exchange.
Reference : DFT studies on ethyl pyrrole derivatives demonstrate discrepancies in aromatic proton shifts due to solvent polarity .
Basic: What functional groups dominate the compound’s reactivity, and how do they influence synthetic modifications?
Answer:
- Ester Group : Susceptible to hydrolysis (acid/base) or aminolysis, enabling conversion to amides or carboxylic acids.
- Pyrrole NH : Participates in hydrogen bonding (affecting crystallinity) and can be alkylated or acylated under basic conditions.
- Trifluoromethylphenyl : Electron-withdrawing effects stabilize electrophilic substitution at the meta position.
Reference : Substitution reactions of ethyl 2-amino-pyrrole-3-carboxylates highlight the reactivity of NH and ester groups .
Advanced: How can hydrogen bonding patterns in the crystal structure be systematically analyzed?
Answer:
- Graph Set Analysis : Use Etter’s methodology to classify motifs (e.g., D(2) for NH···O=C chains) .
- Software Tools : Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions (e.g., NH···O, C-F···H-C).
- Energy Frameworks : Generate interaction energies to rank hydrogen bonds by strength (e.g., NH···O vs. C-H···π).
Reference : Patterns in hydrogen-bonded aggregates of pyrrole derivatives are consistent with graph set theory .
Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?
Answer:
- By-Products : Unreacted β-ketoesters or incomplete coupling intermediates.
- Mitigation :
Advanced: How does the trifluoromethyl group influence electronic properties and potential bioactivity?
Answer:
- Electron Effects : The -CF₃ group increases electrophilicity of the pyrrole ring, enhancing interactions with biological targets (e.g., kinase active sites).
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.
- Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo.
Reference : Trifluoromethyl-substituted pyrazoles and thiophenes exhibit enhanced kinase inhibition .
Advanced: What experimental and computational approaches validate tautomeric forms in solution vs. solid state?
Answer:
- Solid-State : XRD confirms the dominant tautomer (e.g., NH-pyrrole).
- Solution NMR : Compare DMSO-d6 (favors NH tautomer) vs. CDCl₃ (may stabilize enol forms).
- DFT Calculations : Calculate relative energies of tautomers and simulate NMR shifts for each.
Reference : Combined XRD and NMR studies resolve tautomerism in ethyl 4-hydroxy-pyrrole carboxylates .
Advanced: What strategies optimize reaction yields in sterically hindered substitutions on the pyrrole ring?
Answer:
- Catalysis : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to overcome steric bulk.
- Microwave Assistance : Enhance reaction rates (e.g., 150°C, 30 min) for sluggish substitutions.
- Solvent Screening : High-polarity solvents (DMF, NMP) improve solubility of bulky intermediates.
Reference : Microwave-assisted synthesis of triazolo-pyrimidine derivatives demonstrates improved yields in steric environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
